![molecular formula C20H17ClN2OS B282689 N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide, also known as CMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been shown to inhibit the activity of several protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has also been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide. One area of research that shows promise is the development of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide analogs that have improved anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide and how it interacts with various signaling pathways and enzymes. Finally, more studies are needed to explore the potential applications of N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders.
合成法
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with pyridine-2-thiol in the presence of a coupling reagent. The resulting product can then be further reacted with an appropriate amine to form the final N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide compound.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. One area of research where N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has shown promise is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
特性
分子式 |
C20H17ClN2OS |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2OS/c1-14-5-10-17(21)12-18(14)23-20(24)16-8-6-15(7-9-16)13-25-19-4-2-3-11-22-19/h2-12H,13H2,1H3,(H,23,24) |
InChIキー |
VZPYQHUTLFACGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



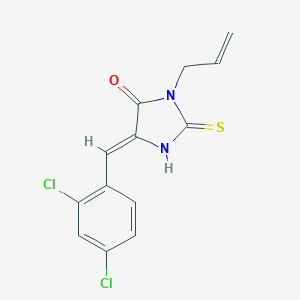
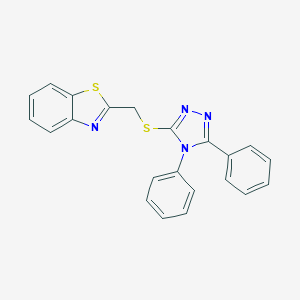
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)

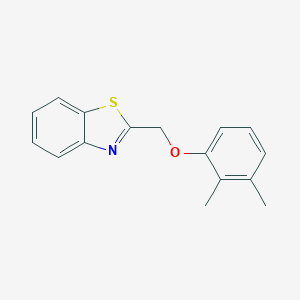
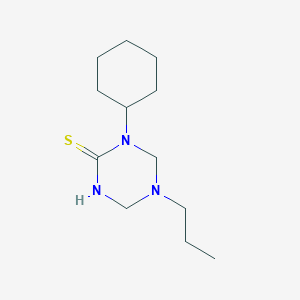

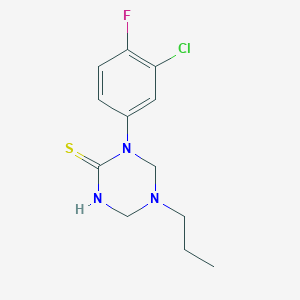
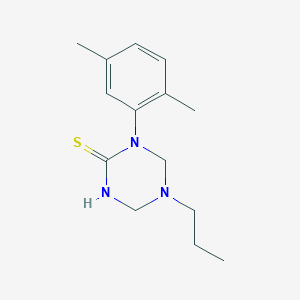

![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)